molecular formula C11H13NO2 B1592509 4-(Pyrrolidin-2-yl)benzoic acid CAS No. 937685-45-5

4-(Pyrrolidin-2-yl)benzoic acid

Cat. No.: B1592509
CAS No.: 937685-45-5
M. Wt: 191.23 g/mol
InChI Key: AVXHPPWBIQGVBK-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidine ring attached to the para position of the aromatic core via its 2-position carbon. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, confers unique stereoelectronic properties to the molecule. Such structural motifs are prevalent in medicinal chemistry due to their ability to modulate solubility, bioavailability, and target interactions.

Properties

IUPAC Name

4-pyrrolidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXHPPWBIQGVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629757
Record name 4-(Pyrrolidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937685-45-5
Record name 4-(Pyrrolidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the reaction of pyrrolidine with a suitable benzoic acid derivative under specific conditions. For example, the reaction of pyrrolidine with 4-chlorobenzoic acid in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidine ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s interaction with proteins such as Caspase 8 and BAX suggests that it may induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include derivatives with varying substituent positions, heterocycles, and functional groups. Data from the evidence highlights:

Compound Name Substituent Position/Type Molecular Weight (g/mol) TPSA (Ų) LogP Synthesis Yield (%) Key References
4-(Pyrrolidin-1-yl)benzoic acid N-attached pyrrolidine (1-yl) 191.23 49.33 1.32 90 (n-BuLi/THF)
4-(Piperidin-1-yl)benzoic acid N-attached piperidine (1-yl) 205.27 49.33 1.78 Not reported
4-(5-Nitropyridin-2-yl)benzoic acid Pyridine-2-yl with nitro group 260.21 103.29 1.50 Not reported
4-((2R)-Pyrrolidin-2-yl)benzoic acid Chiral pyrrolidine (2R) 191.23 49.33 1.32 95% purity
4-(2-Pyridyl)benzoic acid Pyridine-2-yl 199.20 66.84 2.10 Not reported

Key Observations :

  • Substituent Position : Pyrrolidin-1-yl derivatives (N-attached) exhibit lower LogP (1.32) compared to piperidin-1-yl analogs (1.78), suggesting enhanced hydrophilicity due to the smaller ring size .
  • Heterocycle Type : Pyridine-substituted derivatives (e.g., 4-(5-nitropyridin-2-yl)benzoic acid) show higher TPSA (103.29 Ų) due to nitro and carboxyl groups, enhancing polar interactions .
  • Chirality : The 2R configuration in 4-((2R)-pyrrolidin-2-yl)benzoic acid may influence stereoselective binding but requires further validation .

Biological Activity

4-(Pyrrolidin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2, with a molecular weight of approximately 191.23 g/mol. The structure features a pyrrolidine ring attached to a benzoic acid moiety, which contributes to its biological activity by interacting with various molecular targets.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Apoptosis Induction : The compound has been shown to bind to proteins such as Caspase 8 and BAX, which are involved in the apoptosis pathway. This interaction suggests that it can promote cell death in malignant cells, making it a candidate for anticancer therapy.
  • Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties, although specific mechanisms remain under investigation.

Synthesis

The synthesis of this compound typically involves the formation of the pyrrolidine ring followed by its attachment to a benzoic acid derivative. A common synthetic route includes the reaction of pyrrolidine with 4-chlorobenzoic acid in the presence of a base, which can be optimized for yield and purity through various conditions.

Anticancer Activity

A notable study explored the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in various cancer types, with IC50 values indicating potent activity. The study highlighted its potential as a therapeutic agent for cancer treatment.

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that this compound inhibited growth at micromolar concentrations, suggesting its viability as an antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Pyridin-2-yl)benzoic acidPyridine ring attached to benzoic acidExhibits different biological activity
3-(Pyrrolidin-1-yl)benzoic acidDifferent position of pyrrolidine attachmentMay have distinct pharmacological properties
4-(Aminomethyl)pyrrolidineAminomethyl group instead of carboxylic acidKnown for antitumor activity; different mechanism

This table illustrates the diversity within pyrrolidine and benzoic acid derivatives, each possessing unique biological activities and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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